Elagolixsodiumsalt

Description

Significance of Gonadotropin-Releasing Hormone (GnRH) Receptor Antagonism in Modulating Reproductive Endocrine Axes

Modulating the activity of the GnRH receptor offers a powerful pharmacological strategy to influence the reproductive endocrine axes. GnRH receptor agonists, initially developed, exert their effect by initially stimulating the receptor, leading to a transient surge in gonadotropin secretion, followed by desensitization and downregulation of the receptor upon continuous administration. This ultimately results in suppressed gonadotropin and sex steroid levels, a state often referred to as "medical castration" nih.govmdpi.comfrontiersin.org. This approach has found therapeutic application in hormone-dependent conditions nih.govfrontiersin.org.

In contrast, GnRH receptor antagonists offer a more direct inhibitory approach. They competitively bind to the GnRH receptors in the anterior pituitary, thereby blocking the action of endogenous GnRH and preventing the release of LH and FSH without the initial surge characteristic of agonists nih.govpatsnap.comwikipedia.org. This leads to an immediate and reversible suppression of gonadotropin secretion and, consequently, a reduction in gonadal sex hormone production nih.govpatsnap.comwikipedia.org. This direct inhibition provides a distinct advantage in clinical scenarios where rapid suppression of hormone levels is desired patsnap.comwikipedia.org.

Role of Non-Peptide GnRH Receptor Antagonists in Advanced Pharmacological Modalities

Historically, early GnRH modulators were peptide-based. While effective, peptide drugs often face limitations such as poor oral bioavailability, rapid degradation, and the necessity for parenteral administration nih.gov. The pursuit of orally active compounds with improved pharmacokinetic profiles led to the development of non-peptide GnRH receptor antagonists nih.govguidetopharmacology.org.

Non-peptide antagonists represent an advanced pharmacological modality due to their small molecule nature, which often confers better oral absorption and different metabolic pathways compared to peptides nih.govpatsnap.com. These compounds interact with the GnRH receptor at binding sites that may partially overlap with, but are also distinct from, the binding site of the endogenous peptide ligand guidetopharmacology.org. Research into the binding sites of both peptide and non-peptide ligands has utilized techniques such as site-directed mutagenesis and receptor modeling to understand these interactions at a molecular level guidetopharmacology.orgbioscientifica.com. The development of potent and selective non-peptide antagonists has been a significant area of academic and pharmaceutical research, aiming to provide more convenient and potentially safer therapeutic options for hormone-dependent conditions nih.govoup.com.

Overview of Elagolixsodiumsalt as a Protagonistic Subject of Academic Inquiry

Elagolix (B1671154) sodium salt has emerged as a prominent subject of academic inquiry within the field of non-peptide GnRH receptor antagonism. It is recognized as a potent, selective, and orally active small molecule antagonist of the human GnRH receptor patsnap.comnewdrugapprovals.orgacs.org. Its development represents a significant advancement, offering a non-peptide option for modulating the hypothalamic-pituitary-gonadal (HPG) axis patsnap.commdpi.com.

Academic research on Elagolix sodium salt has focused on elucidating its precise mechanism of action, its binding characteristics to the GnRH receptor, and its effects on downstream hormone production in various experimental models. Studies have investigated its chemical structure, spectroscopic properties, and conformational behavior, including the presence of atropisomers, contributing to a deeper understanding of its molecular characteristics mdpi.comnih.gov. Research has also explored its in vitro potency and in vivo efficacy in suppressing gonadotropin and sex hormone levels, often utilizing animal models like castrated macaques to demonstrate its pharmacological effects oup.comnewdrugapprovals.orgacs.org. The academic investigation of Elagolix sodium salt contributes to the broader understanding of GnRH receptor biology and the potential of non-peptide antagonists in modulating reproductive endocrine function.

Structure

2D Structure

3D Structure of Parent

Properties

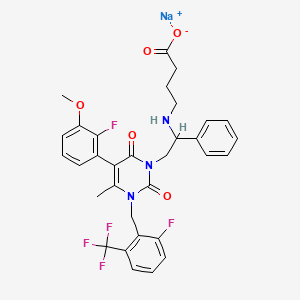

IUPAC Name |

sodium;4-[[2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxopyrimidin-1-yl]-1-phenylethyl]amino]butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H30F5N3O5.Na/c1-19-28(21-11-6-14-26(45-2)29(21)34)30(43)40(18-25(20-9-4-3-5-10-20)38-16-8-15-27(41)42)31(44)39(19)17-22-23(32(35,36)37)12-7-13-24(22)33;/h3-7,9-14,25,38H,8,15-18H2,1-2H3,(H,41,42);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQYGXRQUFSRDCH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)CC(C3=CC=CC=C3)NCCCC(=O)[O-])C4=C(C(=CC=C4)OC)F.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H29F5N3NaO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

653.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832720-36-2 | |

| Record name | 4-((2-(5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-(trifluoromethyl) benzyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)-1-phenylethyl)amino) butanoic acid sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular and Cellular Pharmacology of Elagolixsodiumsalt

Elagolixsodiumsalt as a Selective Gonadotropin-Releasing Hormone Receptor (GnRHR) Antagonist

Elagolix (B1671154) sodium salt exerts its primary pharmacological effect by acting as a competitive antagonist at the GnRHR. nih.govcaymanchem.comwikipedia.org This mechanism involves directly binding to the GnRHR, thereby preventing endogenous GnRH from activating the receptor. nih.govorilissa.com The high potency and selectivity of elagolix sodium salt for the GnRHR are key features of its pharmacological profile. nih.govcaymanchem.com

Competitive Binding Dynamics at the GnRHR

Elagolix sodium salt demonstrates high binding affinity for the human GnRHR, with a reported dissociation constant (KD) of 54 pM and a Ki of 0.9 nM in a radioligand binding assay. nih.govcaymanchem.comwikipedia.org This high affinity allows it to effectively compete with endogenous GnRH for binding sites on the receptor located in the anterior pituitary gland. nih.gov The competitive nature of this binding is crucial, as it allows for a dose-dependent and reversible suppression of GnRH signaling. nih.govresearchgate.netmdpi.com Structural studies, including the crystal structure of elagolix bound to the human GnRHR, have provided insights into the shallow non-peptide antagonist binding site and key regions involved in ligand recognition, such as the pyrimidine (B1678525) ring, the benzyl (B1604629) group, and the phenyl groups. mdpi.comresearchgate.net

Functional Consequences of GnRHR Antagonism on Gonadotropin Secretion

Antagonism of the GnRHR by elagolix sodium salt leads to a suppression of the downstream signaling cascade typically initiated by GnRH binding. nih.gov In pituitary gonadotrope cells, GnRH binding to the GnRHR primarily activates the Gq/11 protein pathway, triggering the production of inositol (B14025) phosphate (B84403) and the activation of protein kinase C, ultimately leading to the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). mdpi.comcreative-biolabs.com By competitively blocking the GnRHR, elagolix sodium salt inhibits this cascade, resulting in a dose-dependent decrease in the secretion of LH and FSH from the anterior pituitary. nih.govorilissa.com This reduction in gonadotropin levels subsequently leads to decreased production of sex hormones, such as estradiol (B170435) and progesterone, by the gonads. nih.govorilissa.com Studies in premenopausal women have shown that elagolix administration results in dose-dependent suppression of LH and FSH, leading to decreased blood concentrations of estradiol and progesterone. nih.gov

Distinctive Mechanism of Action Compared to GnRH Receptor Agonists

Elagolix sodium salt, as a GnRH receptor antagonist, exhibits a mechanism of action that is distinct from that of GnRH receptor agonists. nih.govwikipedia.org GnRH agonists, which are typically peptide analogues of native GnRH, initially stimulate the GnRHR, leading to a surge in gonadotropin and sex hormone release (known as a "flare effect"). mdpi.comwikipedia.orgnih.govconicet.gov.ar However, continuous exposure to high concentrations of GnRH agonists leads to desensitization and downregulation of the GnRHR, ultimately resulting in suppressed gonadotropin secretion. nih.govmdpi.comnih.govnih.gov

In contrast, elagolix sodium salt directly blocks the GnRHR without causing an initial surge in gonadotropin release. nih.govnih.govconicet.gov.ar Its competitive binding leads to immediate, dose-dependent suppression of gonadotropin secretion. nih.govconicet.gov.ar This difference in mechanism provides a more rapid onset of gonadotropin suppression and avoids the transient increase in sex hormone levels associated with agonist therapy. nih.govnih.govconicet.gov.ar The reversible nature of elagolix sodium salt's competitive binding also allows for more flexible modulation of the HPG axis compared to the prolonged desensitization induced by agonists. nih.gov

Characterization of GnRHR Subtypes and this compound Selectivity

In humans, the primary GnRH receptor is the type I GnRHR (GnRH1R), which is predominantly expressed in the anterior pituitary. mdpi.comwikipedia.org A second subtype, type II GnRHR (GnRH2R), has also been identified, although its expression and function in humans are less clearly defined and remain a subject of research. mdpi.comwikipedia.org

Elagolix sodium salt is characterized as a selective antagonist of the gonadotropin-releasing hormone receptor. caymanchem.comwikipedia.org While research extensively documents its potent activity at the human GnRH1R, information specifically detailing elagolix sodium salt's selectivity profile across different potential human GnRHR subtypes is less comprehensively described in the immediate search results. However, studies on GnRHR subtypes in other species, such as goldfish, have shown distinct ligand selectivities for different receptor subtypes, highlighting the potential for differential interactions with various ligands. nih.gov

Extrapituitary GnRHR Expression and Potential this compound Interactions

Beyond the anterior pituitary, GnRHR expression has been identified in various extrapituitary tissues throughout the body, including reproductive organs such as the ovaries, uterus, and prostate, as well as in non-reproductive tissues like the heart, muscles, liver, and melanoma cells. mdpi.comwikipedia.orgresearchgate.net The presence of GnRHR in these tissues suggests potential autocrine and paracrine roles for GnRH signaling outside of the classical HPG axis. mdpi.comoup.com

The potential interactions of elagolix sodium salt with extrapituitary GnRHRs are an area of ongoing investigation. While elagolix sodium salt's primary pharmacological effects are attributed to its action on pituitary GnRHRs, its ability to bind to GnRHRs in other tissues could potentially lead to additional effects. Research indicates that non-peptide GnRHR antagonists can influence processes in extrapituitary tissues expressing these receptors. For example, studies have explored the role of GnRHR in various cancers, including breast and ovarian cancers, where GnRHR activation or antagonism can influence cell proliferation and metastasis. wikipedia.orgresearchgate.netresearchgate.net The extent to which elagolix sodium salt interacts with these extrapituitary receptors and the functional consequences of such interactions are subjects of continued scientific inquiry.

Non-Hypothalamic-Pituitary-Gonadal (HPG) Axis GnRH Signaling

Non-HPG axis GnRH signaling involves the local production and action of GnRH and the expression of GnRHR in various peripheral tissues. caymanchem.comoup.com This localized signaling system is thought to play roles in a variety of physiological and pathological processes, including the regulation of gonadal function, placental development, and the modulation of certain cancer cell behaviors. mdpi.comoup.com

Studies have shown that GnRHRs are expressed in human placental cells, endometrium, and ovaries, supporting a local regulatory role in processes like trophoblast invasion and follicular development. oup.com Furthermore, GnRHR expression has been observed in several malignant tumors, where its activation has been shown to inhibit the proliferation and metastasis of cancer cells in some contexts. wikipedia.orgresearchgate.netresearchgate.net The interaction of GnRHR antagonists, such as elagolix sodium salt, with these non-HPG axis GnRH signaling systems could potentially influence these local processes, although the precise nature and clinical significance of these interactions require further elucidation.

Receptor Localization and Functional Implications in Non-Pituitary Tissues

The expression of GnRH and its receptors (GnRHRs) has been identified in numerous extrapituitary tissues beyond their well-established role in the hypothalamic-pituitary-gonadal axis ksdb.orgoup.comfrontiersin.orgoup.comresearchgate.net. These non-pituitary sites include, but are not limited to, reproductive organs such as the ovaries, uterus (myometrium and endometrium), testes, prostate, breast, and placenta, as well as non-reproductive tissues like the liver, kidney, spleen, thymus, heart, and certain areas of the brain ksdb.orgoup.comfrontiersin.orgoup.comresearchgate.netmedsci.org. The presence of both GnRH and its receptors in these tissues suggests potential autocrine or paracrine roles for GnRH signaling outside the central neuroendocrine axis ksdb.orgoup.com.

Studies have investigated GnRHR mRNA expression in various non-pituitary tissues. For instance, research in mice has shown pervasive expression of GnRHR mRNA throughout assessed organs, although typically at lower levels compared to the pituitary gland ksdb.org. Higher expression levels in non-pituitary tissues have been observed in the heart, liver, thymus, lung, kidney, and spleen in mice ksdb.org. Within the ovary, GnRHR expression has been localized to granulosa cells of ovarian follicles ksdb.orgoup.com.

The functional implications of GnRH receptor activation in non-pituitary tissues are diverse and context-dependent. In female reproductive organs like the ovaries and uterus, GnRH is thought to act as a local regulator involved in processes such as follicular maturation, ovulation, ovarian steroid production, cell proliferation, and apoptosis in uterine endometrial cells ksdb.org. While GnRH is known to regulate ovarian steroidogenesis, its effects in these tissues can be both stimulatory and inhibitory depending on the specific cell type and context ksdb.orgnih.gov. In the uterus, GnRH has been reported to regulate functions critical for menstrual health and successful implantation ksdb.org.

Research also indicates the presence of GnRH receptors in various cancer cell lines, including those derived from ovarian, endometrial, breast, and prostate cancers oup.comoup.comresearchgate.netmedsci.org. In these contexts, GnRH has been implicated in modulating cell growth, angiogenesis, invasion, and metastasis .

Data on GnRHR mRNA expression in different mouse tissues highlight the widespread presence of the receptor.

| Tissue (Female Mouse, 12 months) | GnRHR mRNA Expression Level (Relative) |

|---|---|

| Pituitary Gland | Very High (5-fold higher than next highest) ksdb.org |

| Thymus | High ksdb.org |

| Lung | High ksdb.org |

| Small Intestine | Detectable ksdb.org |

| Kidney | Detectable ksdb.org |

| Spleen | Detectable ksdb.org |

| Ovary | Detectable ksdb.org |

| Uterus | Almost undetectable ksdb.org |

| Heart | Detectable ksdb.org |

| Liver | Detectable ksdb.org |

| Tissue (Female Mouse, 6 weeks) | GnRHR mRNA Expression Level (Relative) |

|---|---|

| Pituitary Gland | High ksdb.orgoup.com |

| Heart | High ksdb.org |

| Liver | High ksdb.org |

| Ovary | Detectable ksdb.orgoup.com |

| Testis | Detectable oup.com |

| Uterus | Detectable oup.com |

Chemical Synthesis and Structural Elucidation of Elagolixsodiumsalt

Synthetic Methodologies for Elagolixsodiumsalt and Key Intermediates

The synthesis of Elagolix (B1671154) sodium salt involves multiple steps, starting from readily available precursors. nih.govgoogle.com Several synthetic routes have been reported in patents and scientific literature. nih.govnewdrugapprovals.orggoogle.comgoogle.comjustia.comgoogle.comgoogle.com

One described synthetic pathway for Elagolix sodium salt (compound 1) involves several key intermediates. nih.gov The synthesis can commence from 2-fluoro-6-(trifluoromethyl)benzylamine (B1305491) to synthesize 1-(2-fluoro-6-(trifluoromethyl)benzyl) urea (B33335) (compound 4). mdpi.com Compound 4 is then converted to 1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4(1H,3H)-dione (compound 5). nih.gov Bromination of compound 5 yields 5-bromo-1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4(1H,3H)-dione (compound 6). nih.gov A Suzuki coupling reaction with 2-fluoro-3-methoxyphenylboronic acid transforms compound 6 into 5-(2-fluoro-3-methoxyphenyl)-1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4(1H,3H)-dione (compound 7). nih.gov

Another crucial intermediate is (R)-3-(amino(phenyl)methyl)-5-(2-fluoro-3-methoxyphenyl)-1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine 2,4(1H,3H)-dione (compound 8). nih.gov The synthesis of compound 8 can involve the reaction of compound 7 with (R)-2-[(tert-butoxy-carbonyl)amino]-2-phenylethyl methane-sulfonate (compound 10), followed by deprotection. nih.gov

The final steps typically involve the addition of a butyric acid moiety and formation of the sodium salt. One route involves reacting an intermediate like compound 8 with ethyl 4-bromobutyrate, followed by hydrolysis of the ethyl ester and formation of the sodium salt. nih.gov

Alternative processes for preparing Elagolix and its intermediates, including variations in reagents and conditions to improve yield and purity, have also been developed and patented. nih.govgoogle.comjustia.comgoogle.com For instance, some methods focus on optimizing the synthesis of specific intermediates like compound V or compound IX to address issues such as high raw material costs and low yields in previous routes. google.comjustia.com

Here is a simplified representation of key intermediates in some synthetic routes:

| Compound Number | Chemical Name |

| 4 | 1-(2-fluoro-6-(trifluoromethyl)benzyl) urea |

| 5 | 1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4(1H,3H)-dione |

| 6 | 5-bromo-1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4(1H,3H)-dione |

| 7 | 5-(2-fluoro-3-methoxyphenyl)-1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4(1H,3H)-dione |

| 8 | (R)-3-(amino(phenyl)methyl)-5-(2-fluoro-3-methoxyphenyl)-1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine 2,4(1H,3H)-dione |

| 10 | (R)-2-[(tert-butoxy-carbonyl)amino]-2-phenylethyl methane-sulfonate |

Stereochemical Considerations in this compound Synthesis

Elagolix sodium salt possesses a stereocenter with an (R)-configuration. mdpi.com Beyond this chiral center, the molecule also exhibits atropisomerism. mdpi.comnih.gov

Atropisomerism Phenomena in this compound and Analogues

Atropisomerism arises from hindered rotation around a single bond, leading to the existence of stereoisomers that can be isolated due to a significant rotational energy barrier. mdpi.com In Elagolix and its analogues, atropisomerism is observed due to restricted rotation around the single bond connecting the pyrimidine (B1678525) ring and the 5-aryl group. mdpi.comresearchgate.net This hindered rotation is influenced by the steric interactions between the ortho-fluorine atom on the 5-aryl group and the methyl group at the 6-position of the uracil (B121893) moiety, as well as the electronegative oxygen atom of the carbonyl group at the 4-position. mdpi.com

Studies have shown that Elagolix sodium salt can exist as two detectable atropisomers in solution. mdpi.comnih.govresearchgate.net The rate of interconversion between these atropisomers can impact drug manufacturing and quality control processes. mdpi.com

Strategies for Atropisomer Control and Resolution

The presence of atropisomers with moderate interconversion rates can pose challenges in ensuring batch-to-batch reproducibility and consistent evaluation of the drug. mdpi.com While the literature on specific strategies for atropisomer control and resolution for Elagolix sodium salt is not extensively detailed in the provided snippets, the detection and characterization of these atropisomers are crucial for quality control. mdpi.comnih.govresearchgate.net

Chiral HPLC using a cellulose-based stationary phase has been successfully employed to detect and separate the two atropisomers of Elagolix sodium salt. mdpi.comresearchgate.netnih.gov This analytical technique allows for the determination of the stereochemical profile of the atropisomers present in a sample. mdpi.comresearchgate.netnih.gov Understanding the factors influencing atropisomer interconversion and developing methods for their control or resolution are important aspects in the development of stable and pure drug substances. mdpi.com

Spectroscopic and Crystallographic Analyses for Structural Characterization

Comprehensive structural characterization of Elagolix sodium salt and its intermediates is essential for confirming their identity, purity, and solid-state properties. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), and crystallographic methods like Single-Crystal X-ray Diffraction (SC-XRD), play a vital role in this process. mdpi.comnih.govresearchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Assignment and Conformation

NMR spectroscopy is a powerful tool for the complete assignment of hydrogen (¹H), carbon (¹³C), and nitrogen (¹⁵N) NMR signals, providing detailed information about the chemical environment and connectivity of atoms within the molecule. mdpi.comnih.govresearchgate.net Detailed NMR investigations of Elagolix sodium salt and its synthetic intermediates have been conducted to fill gaps in the literature regarding their spectroscopic characterization. mdpi.comnih.govresearchgate.net

By combining 1D NMR spectra (¹H, ¹³C, ¹⁵N) with 2D homo-correlated (COSY, NOESY) and hetero-correlated (¹H-¹³C HSQC, ¹H-¹³C HMBC, ¹H-¹⁵N HMBC) NMR experiments, unambiguous assignments of the NMR signals have been established. researchgate.net These data are crucial for confirming the structure of Elagolix sodium salt and its intermediates. mdpi.comnih.govresearchgate.net

Furthermore, NMR, particularly NOESY experiments, combined with conformational analysis, has been used to study the stereochemical profile of the atropisomers detectable in solution. mdpi.comresearchgate.netnih.govresearchgate.net NOESY experiments can reveal spatial proximities between protons, aiding in the determination of the preferred conformations and the characterization of the different atropisomeric forms. mdpi.comresearchgate.net

Here is an example of ¹H NMR data reported for Elagolix sodium salt:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment (Example) |

| 1.72 | m | 2H | |

| 2.08 | s | 3H | |

| 2.16 | t, J = 6.9 Hz | 2H | |

| 2.50 | t, J = 6.9 Hz | 2H | |

| 3.86 | s | 3H | |

| 4.24 | m | 3H | |

| 5.40 | d, J = 9.0 Hz | 1H | |

| 5.46 | d, J = 9.0 Hz | 1H | |

| 6.62 and 6.78 | m | 1H | H-21 |

| 7.12 | m | 2H | |

| 7.34 | m | 5H | |

| 7.41 | m | 1H | |

| 7.56 | m | 1H | |

| 7.61 | d, J = 8.0 Hz | 1H | |

| Note: This table provides example ¹H NMR data based on search results newdrugapprovals.org. Complete assignments require detailed 2D NMR analysis as described in the literature. mdpi.comresearchgate.net |

Single-Crystal X-ray Diffraction (SC-XRD) Studies of Intermediates and the Compound

Single-Crystal X-ray Diffraction (SC-XRD) provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and crystal packing. mdpi.comresearchgate.net While a crystal structure of Elagolix bound to the human GnRHR has been reported, providing insights into the binding site, it did not specifically address atropisomerism of the ligand. mdpi.comresearchgate.net

However, single crystals of a key intermediate endowed with the biaryl system responsible for atropisomerism have been obtained and analyzed by SC-XRD. mdpi.comresearchgate.net This allows for the investigation of the solid-state structure of this intermediate and provides valuable information regarding the conformation and potential for hindered rotation in the crystalline environment. mdpi.comresearchgate.net Obtaining single crystals of Elagolix sodium salt itself suitable for SC-XRD can be challenging, especially considering its tendency to be amorphous. google.comepo.orggoogle.com Powder X-ray Diffraction (PXRD) is commonly used to characterize the solid forms of Elagolix sodium, including amorphous and various crystalline solvated forms. google.comgoogle.comepo.orggoogle.com

Conformational Analysis and Molecular Modeling of this compound

Conformational analysis and molecular modeling play a significant role in understanding the behavior and interactions of Elagolix sodium mdpi.comnih.govnih.govresearchgate.net. These studies help to determine the preferred three-dimensional shapes (conformations) that the molecule can adopt and how these conformations might influence its binding to the GnRH receptor mdpi.comnih.govresearchgate.net.

Elagolix sodium exhibits atropisomerism, arising from restricted rotation around a single bond connecting two parts of the molecule mdpi.comnih.govresearchgate.net. This can lead to the existence of distinct atropisomers, which are stereoisomers that can be interconverted only by rotation about a single bond where the rotation is sterically hindered mdpi.comnih.govresearchgate.net. Conformational analysis, supported by techniques like NMR spectroscopy and chiral HPLC, has allowed for the detection and characterization of these atropisomers in solution mdpi.comnih.govnih.govresearchgate.net.

Molecular modeling techniques, such as single point calculations using solvent models (e.g., CPCM methanol (B129727) or water), have been used to study the conformational preferences of Elagolix sodium mdpi.com. These computational methods can provide insights into the energy landscape associated with different torsional angles within the molecule, helping to understand the relative stability of various conformations and atropisomers mdpi.com.

Research findings indicate that the two detectable atropisomers of Elagolix sodium can be separated and analyzed mdpi.comnih.govnih.gov. The determination of their stereochemical profile in solution has been achieved through detailed NMR investigation and conformational analysis mdpi.comnih.govnih.gov. This understanding of atropisomerism in Elagolix sodium contributes to the broader field of drug discovery and can inform the design of analogs with potentially improved properties mdpi.comnih.govnih.gov.

The crystal structure of Elagolix bound to the human GnRHR provides valuable information about the molecule's conformation in the bound state and the key interactions at the binding site mdpi.com. This structural data, combined with conformational analysis and molecular modeling, aids in elucidating the molecular basis of Elagolix's activity as a GnRHR antagonist mdpi.com.

Structure Activity Relationship Sar and Ligand Design Principles

Fundamental Concepts of Structure-Activity Relationships in GnRHR Antagonists

Structure-Activity Relationship (SAR) studies are fundamental in drug discovery, aiming to identify how structural modifications to a molecule affect its biological activity. In the context of GnRHR antagonists, SAR explores the relationship between the chemical structure of a compound and its ability to bind to and inhibit the GnRH receptor. nih.gov This involves systematically altering parts of a lead compound and evaluating the impact on receptor binding affinity, functional antagonism, and selectivity. oup.com

For GnRH receptor ligands, both peptide and non-peptide, the interaction with the receptor involves specific binding pockets and residues. oup.comnih.gov While peptide ligands are larger and interact with extracellular domains and transmembrane regions, non-peptide antagonists, being smaller molecules, primarily interact within the transmembrane regions and extracellular loops. nih.govacs.org SAR studies help delineate the key structural features necessary for high-affinity binding and effective blockade of receptor activation. nih.gov

Elagolixsodiumsalt Structure-Activity Landscape Exploration

The structure-activity landscape (SAL) provides a visualization of the relationship between structural similarity and activity difference within a set of compounds. nih.govnih.gov Exploring the SAL for elagolix (B1671154) and its related compounds involves analyzing how small changes in the chemical structure of elagolix affect its potency and selectivity at the GnRH receptor. blogspot.com This landscape can reveal "activity cliffs," where minor structural changes lead to significant changes in activity, highlighting key regions of the molecule critical for interaction with the receptor. nih.govnih.govblogspot.com

Studies on the SAR of elagolix and related uracil (B121893) scaffold structures have been instrumental in identifying crucial moieties for GnRHR antagonism. frontiersin.org For example, the trifluoromethyl structure in elagolix has been found to enhance its antagonistic effect on the human GnRH receptor. frontiersin.org

Identification of Key Structural Features for Potency and Selectivity

The potency and selectivity of non-peptide GnRHR antagonists are dictated by specific interactions between the ligand and residues within the receptor binding site. For elagolix, key structural features contributing to its high potency (with a KD of 54 pM for the human GnRHR) wikipedia.orgspringermedizin.de and selectivity have been identified through SAR studies. frontiersin.org

The uracil scaffold structure is considered an essential active structure for gonadotropin-releasing antagonists. frontiersin.org Modifications around this core structure, as well as the appended groups, influence binding affinity and functional activity. For instance, the introduction of a butyric acid group in elagolix was found to reduce the inhibition of the CYP3A4 enzyme compared to a lead compound, contributing to its favorable pharmacokinetic profile. frontiersin.org

Specific residues within the GnRH receptor binding pocket interact with distinct parts of non-peptide antagonists. While the exact binding mode of elagolix has been studied, including through crystal structures of the human GnRHR with elagolix researchgate.net, identifying the precise interactions driving potency and selectivity is an ongoing area of research for various non-peptide antagonists. acs.org

Rational Design Strategies for this compound Analogues

Rational design strategies for developing elagolix sodium analogues involve using the information gained from SAR and structural studies to guide the synthesis of new compounds with improved properties. science.gov This includes designing molecules with enhanced potency, better pharmacokinetic profiles, reduced off-target activity, and optimized species selectivity. researchgate.net

Based on the understanding of key structural features and their interactions with the receptor, medicinal chemists can design analogues with targeted modifications. For example, if a specific functional group is found to be crucial for high-affinity binding, analogues with similar or modified groups can be synthesized and tested. nih.gov Rational design also considers factors such as molecular flexibility, lipophilicity, and the potential for metabolism to optimize the drug-like properties of the analogues. nih.gov The goal is to create compounds that maintain effective GnRHR antagonism while possessing improved therapeutic characteristics. researchgate.net

Species Selectivity Determinants of Non-Peptide GnRHR Antagonists

Species selectivity is a common characteristic observed among various classes of non-peptide GnRHR antagonists. nih.govresearchgate.netoup.com Compounds that show high affinity for the human GnRH receptor may exhibit significantly reduced affinity for the receptors from other species, such as rats or macaques. nih.govoup.com This selectivity is primarily determined by differences in the amino acid sequences of the GnRH receptor across species. nih.govresearchgate.net

Role of Receptor Residues in Ligand Binding Affinity

Specific amino acid residues within the GnRH receptor play a critical role in determining the binding affinity of non-peptide antagonists and contribute to species selectivity. Studies have identified key residues located in the amino terminus and extracellular loops II and III of the GnRH receptor as being primarily responsible for species-selective binding. nih.gov While previous research on non-peptide ligands for other GPCRs often highlighted binding sites in the transmembrane regions, the extracellular domains appear particularly important for the species selectivity of non-peptide GnRHR antagonists. nih.govacs.org

For example, four key residues: Methionine-24 in the amino terminus, Serine-203 and Glutamine-208 in extracellular loop II, and Leucine-300 in extracellular loop III, have been identified as primarily responsible for species-selective binding of certain non-peptide antagonists. nih.gov Differences in these residues between human, rat, and macaque GnRH receptors can explain the observed variations in ligand affinity. nih.gov

Mutational Analysis and Chimeric Receptor Studies of GnRHR

Mutational analysis and the study of chimeric receptors have been invaluable tools in identifying the specific receptor residues involved in ligand binding and species selectivity. nih.govoup.com By creating mutant receptors with single or multiple amino acid substitutions and chimeric receptors where domains from different species are swapped, researchers can assess the impact of these changes on the binding of non-peptide antagonists. nih.govoup.com

Studies using chimeric human-macaque and human-rat GnRH receptors, as well as site-directed mutagenesis, have confirmed the importance of residues in the extracellular loops and amino terminus for the species selectivity of non-peptide antagonists. nih.govresearchgate.net These studies suggest that these residues may not always be direct contact points for the ligand but can be involved in organizing the extracellular portions of the receptor in a way that influences ligand binding. nih.gov Mutational analysis has also helped to understand how specific residues within transmembrane helices contribute to non-peptide antagonist binding, sometimes overlapping with binding sites for peptide ligands. oup.comnih.gov

Preclinical Pharmacological Investigations of Elagolixsodiumsalt

In Vitro Pharmacological Assays for GnRHR Binding and Functional Activity

In vitro studies are crucial for characterizing the direct interaction of elagolix (B1671154) sodium with the GnRHR and its subsequent effects on cellular signaling pathways. researchgate.netfda.govmdpi.com

Receptor Binding Assays and Affinity Determination

Receptor binding assays are employed to determine the affinity and potency of elagolix sodium for the GnRHR. Elagolix sodium has demonstrated high affinity for the human GnRHR in competition binding assays. portico.orgcaymanchem.com Studies have reported a Ki value of 0.9 nM for the human GnRHR. portico.orgcaymanchem.com Detailed analysis using radiolabeled elagolix sodium indicates a very high affinity with a KD of 54 pM, suggesting it is a slowly dissociating antagonist. portico.orgselleckchem.comselleckchem.commedchemexpress.com

Elagolix sodium exhibits selectivity for the human GnRHR over other receptors, ion channels, enzymes, and transporters. caymanchem.comselleckchem.comselleckchem.com At a concentration of 10 µM, no significant activity (inhibition <50%) was observed in a panel of 100 off-target receptors, ion channels, enzymes, and transporters. caymanchem.comselleckchem.comselleckchem.com While showing high affinity for the human and monkey GnRH receptors (Ki = 3.3 nM), it demonstrates significantly lower affinity for the rat GnRH receptor (Ki = 4400 nM). selleckchem.comselleckchem.comsigmaaldrich.com

Here is a table summarizing the binding affinities of Elagolix sodium for GnRHR in different species:

| Species | Assay Type | Metric | Value | Citation |

| Human | Competition Binding | Ki | 0.9 nM | portico.orgcaymanchem.com |

| Human | Equilibrium Binding | KD | 54 pM | portico.orgselleckchem.comselleckchem.commedchemexpress.com |

| Monkey | Binding | Ki | 3.3 nM | selleckchem.comselleckchem.comsigmaaldrich.com |

| Rat | Binding | Ki | 4400 nM | selleckchem.comselleckchem.comsigmaaldrich.com |

Cell-Based Functional Assays for Signal Transduction Pathways

Cell-based functional assays are used to assess the ability of elagolix sodium to modulate GnRH-induced signaling pathways. Elagolix sodium effectively blocks GnRH-induced inositol (B14025) phosphate (B84403) production in RBL-1 cells stably expressing the human GnRHR. caymanchem.comselleckchem.comsigmaaldrich.comchemsrc.com The IC50 for inhibiting inositol phosphate accumulation in this cell line is reported as 1.5 nM against 6 nM GnRH. portico.orgcaymanchem.comsigmaaldrich.com Elagolix sodium also shows inhibitory effects on NFAT activation with an IC50 of 5.4 nM and effectively blocks Ca2+ flux with an IC50 of 0.86 nM. medchemexpress.comchemsrc.comarctomsci.com

Here is a table summarizing the functional activity of Elagolix sodium in cell-based assays:

| Assay Type | Cell Line / Receptor | Endpoint | Metric | Value | Citation |

| Functional Assay | Cloned Receptor | IP3 Production | IC50 | 1.5 nM | portico.orgcaymanchem.comsigmaaldrich.com |

| Kinase Assay | Human GnRHR | Antagonist Activity | IC50 | 0.25 nM | medchemexpress.comchemsrc.comarctomsci.com |

| Functional Assay | NFAT Inhibition | IC50 | 5.4 nM | medchemexpress.comchemsrc.comarctomsci.com | |

| Functional Assay | Ca2+ Flux Blocking | IC50 | 0.86 nM | medchemexpress.comchemsrc.comarctomsci.com |

High-Throughput Screening (HTS) Methodologies in Discovery

The discovery of small molecule GnRH antagonists like elagolix sodium was significantly aided by high-throughput screening (HTS) methodologies. researchgate.netresearchgate.netnih.gov The cloning and characterization of the human GnRH receptor provided a starting point for screening large libraries of small molecules to identify compounds that could bind to this receptor. researchgate.netnih.gov Focused drug discovery programs utilizing HTS led to the identification of lead compounds, including elagolix, which was subsequently selected for clinical development. researchgate.netresearchgate.netnih.gov

In Vivo Preclinical Models for GnRHR Modulation

In vivo preclinical models are essential for evaluating the effects of elagolix sodium on the hypothalamic-pituitary-gonadal axis and hormone suppression in a living system. researchgate.netfda.govmdpi.comamazonaws.com

Animal Models for GnRH-Dependent Biological Systems

Animal models are utilized to study the in vivo effects of elagolix sodium. Castrated male cynomolgus macaques have been used as a preclinical model to assess the suppression of luteinizing hormone (LH) by oral administration of elagolix. researchgate.netcaymanchem.comselleckchem.comselleckchem.comsigmaaldrich.comchemsrc.com This model is relevant because the monkey GnRH receptor has a higher affinity for elagolix compared to the rat GnRH receptor. selleckchem.comselleckchem.comsigmaaldrich.com

Assessment of Gonadotropin and Hormone Suppression in Preclinical Species

In preclinical species, the primary pharmacodynamic effect of GnRH receptor antagonists like elagolix sodium is the reduction of gonadotropin (LH and FSH) levels, which in turn leads to decreased production of sex hormones such as estrogen and progesterone. wisdomlib.orgnih.gov Oral administration of elagolix sodium in castrated male cynomolgus macaques effectively reduces circulating LH levels in a reversible manner. caymanchem.comsigmaaldrich.com A study showed a 75% reduction in LH 8 hours post oral administration of 30 mg/kg. sigmaaldrich.com Elagolix shows good efficacy in suppressing luteinizing hormone in monkeys. selleckchem.comselleckchem.com

Here is a table summarizing the effect of Elagolix sodium on LH suppression in cynomolgus macaques:

| Species | Administration Route | Dose | Endpoint | Effect | Timepoint | Citation |

| Cynomolgus Macaque | Oral | 30 mg/kg | Circulating LH | 75% reduction | 8 hours post-dose | sigmaaldrich.com |

| Monkey | Oral | Not specified | Luteinizing Hormone | Good suppression | Not specified | selleckchem.comselleckchem.com |

Preclinical Evaluation of Metabolic Stability and Interaction Potential

Preclinical evaluation of elagolix included detailed investigations into its metabolic stability and potential for drug interactions. In vitro studies revealed that elagolix is primarily metabolized by the cytochrome P450 (CYP) enzyme CYP3A4 researchgate.net. These in vitro experiments also indicated that elagolix is a substrate for organic anion transporter polypeptide (OATP) 1B1 and the efflux transporter P-glycoprotein (P-gp) researchgate.net.

Furthermore, preclinical in vitro data demonstrated that elagolix has the potential to act as an inhibitor of several transporters and enzymes, including P-gp, OATP1B1, breast cancer resistance protein (BCRP), and CYP2C19 researchgate.net. It was also found to be an inducer of CYP3A4 researchgate.net.

These preclinical findings on metabolic pathways and transporter interactions are crucial for predicting potential drug-drug interactions in clinical settings. The in vitro profile of elagolix metabolism and disposition informed the design of subsequent clinical drug-drug interaction studies in healthy volunteers researchgate.net.

The following table summarizes key in vitro findings regarding the metabolic stability and interaction potential of elagolix:

| Parameter | Finding (In Vitro) | Source Enzyme/Transporter |

| Primary Metabolism | Metabolized | CYP3A4 |

| Substrate Of | Yes | OATP1B1, P-gp |

| Inhibitor Of | Yes | P-gp, OATP1B1, BCRP, CYP2C19 |

| Inducer Of | Yes | CYP3A4 |

Challenges and Advancements in Non Peptide Gnrhr Antagonist Drug Discovery

Overcoming Historical Limitations of Peptide GnRH Analogues

Peptide GnRH agonists and antagonists have been used therapeutically for various hormone-dependent diseases. nih.govoup.com However, their peptide nature presents several significant drawbacks. These include poor oral bioavailability, necessitating parenteral administration (injections), and a short half-life. nih.govoup.comoup.com GnRH agonists, specifically, can cause an initial surge in gonadotropin secretion, known as the "flare" effect, which can worsen symptoms before therapeutic down-regulation occurs. nih.gov Long-term administration of agonists also carries a risk of bone loss. nih.gov Peptide antagonists, while avoiding the flare effect, still share the limitations of low aqueous solubility and the requirement for injection. nih.govoup.com

The development of orally active, small molecule non-peptide antagonists like Elagolix (B1671154) sodium salt directly addresses these issues, offering improved convenience and patient acceptance through oral administration and potentially allowing for more flexible dosing to titrate hormone suppression. researchgate.netoup.comoup.com

Academic Contributions to Small Molecule GnRHR Antagonist Discovery

Academic research has played a crucial role in the discovery and development of small molecule GnRHR antagonists. The identification of the first non-peptide GnRH antagonist activity, albeit weak, in an antifungal drug like ketoconazole (B1673606) by Abbott Laboratories in 1989 spurred intensive research worldwide. nih.gov Subsequent academic and industry efforts have explored numerous small molecule scaffolds, leading to the identification of various pharmacophores with GnRHR antagonist activity. nih.govnih.govtandfonline.com The detailed pharmacological characterization of early non-peptide antagonists, such as NBI-42902, in academic settings provided crucial data supporting the potential of this new class of agents. oup.com Elagolix sodium salt itself was originally developed by Neurocrine Biosciences before being licensed to Abbott (now AbbVie) for co-development. chemicalbook.comnewdrugapprovals.org

Methodological Challenges in GnRHR Ligand Optimization

Optimizing small molecule ligands targeting the GnRHR involves navigating several complex methodological challenges to ensure efficacy and safety.

Designing molecules that selectively target the GnRHR over other receptors, ion channels, enzymes, and transporters is critical to minimize off-target effects. Elagolix has demonstrated selectivity for GnRHR over a panel of other targets, including the cytochrome P450 isoform CYP3A4. chemicalbook.comchemicalbook.comcaymanchem.com

Furthermore, achieving the desired functional modulation of the receptor is essential. GnRHR activation triggers multiple intracellular signaling cascades, primarily via coupling to Gαq/11 proteins, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and subsequent calcium mobilization and activation of downstream kinases like ERK, JNK, and p38 MAPK. mdpi.commdpi.com GnRH receptor stimulation can mediate different responses depending on the tissue context and dose. nih.gov Non-peptide antagonists must effectively block these signaling pathways. Elagolix sodium salt has been shown to inhibit GnRH-induced inositol phosphate (B84403) production and effectively block Ca2+ flux. chemicalbook.comchemicalbook.comcaymanchem.com

The crystal structure of human GnRH1R bound to Elagolix has been reported, providing valuable insights into the shallow non-peptide antagonist binding site and key regions for ligand recognition, which aids in understanding and optimizing ligand interactions. mdpi.comresearchgate.net

Atropisomerism, a form of stereoisomerism arising from hindered rotation around a single bond, can be a significant challenge in the design and development of certain drug molecules. baranlab.orgresearchgate.net For molecules exhibiting atropisomerism, different atropisomers can have distinct pharmacological profiles. mdpi.comresearchgate.net Elagolix sodium salt, an uracil-based derivative, bears a stereocenter and exhibits atropisomerism detectable in solution. mdpi.comresearchgate.netnih.gov Research involving detailed NMR analysis and conformational studies has been conducted to understand the stereochemical profile of Elagolix atropisomers. mdpi.comnih.gov Strategies to address atropisomerism in drug design can include eliminating the source of atropisomerism, rigidifying the molecular structure, or separating and evaluating individual atropisomers. mdpi.combaranlab.org

Achieving Optimal Receptor Selectivity and Functional Modulation

Emerging Technologies and Methodologies in GnRHR Antagonist Research

The field of GnRHR antagonist discovery continues to benefit from the application of emerging technologies and methodologies.

Data Tables

While detailed comparative efficacy or pharmacokinetic data tables are outside the scope focusing solely on the chemical compound and drug discovery challenges, the following table summarizes some key in vitro binding and functional data reported for Elagolix sodium salt.

| Assay | Target (Species) | Value | Reference |

| Radioligand Binding Assay (Ki) | Human GnRHR | 0.9 nM | chemicalbook.comchemicalbook.comcaymanchem.com |

| Kinase Assay (IC50) | Human GnRHR | 0.25 nM | chemicalbook.comchemicalbook.comglpbio.com |

| Kinase Assay (Ki) | Human GnRHR | 3.7 nM | chemicalbook.comchemicalbook.comglpbio.com |

| Inhibition of IP Production (IC50) | Human GnRHR (RBL-1 cells) | 1.5 nM | chemicalbook.comchemicalbook.comcaymanchem.com |

| Inhibition of Ca2+ Flux (IC50) | - | 0.86 nM | chemicalbook.comchemicalbook.com |

| Selectivity vs. CYP3A4 (IC50) | Human CYP3A4 | 56 µM | chemicalbook.comchemicalbook.comcaymanchem.com |

| Selectivity vs. 100+ targets (IC50) | Various | >10 µM | chemicalbook.comchemicalbook.comcaymanchem.com |

Note: IC50 values represent the half-maximal inhibitory concentration, and Ki values represent the inhibition constant, indicating binding affinity.

Advanced Spectroscopic and Structural Techniques for Target Engagement

Advanced spectroscopic and structural techniques, such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, have been employed to elucidate the binding mode and conformational aspects of Elagolix sodium salt in relation to the human GnRHR.

X-ray Crystallography: The crystal structure of human GnRHR bound to elagolix has been reported, providing an atomic-level view of the interaction. mdpi.comresearchgate.netnih.gov This structural data highlights the shallow non-peptide antagonist binding site within the receptor. mdpi.comresearchgate.net Key regions of Elagolix sodium salt involved in ligand recognition include the pyrimidine (B1678525) ring, the benzyl (B1604629) group at position 1 of the uracil (B121893) moiety, and the phenyl groups at position 5. mdpi.comresearchgate.netunimi.it The structure reveals an unusual ligand binding mode, where the receptor's N-terminus might co-occupy the enlarged orthosteric binding site alongside elagolix. nih.gov This crystallographic information offers an atomic framework that is valuable for rational drug design efforts targeting the GnRHR. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed NMR investigations, including ¹H, ¹³C, and ¹⁵N NMR analyses, have been conducted on Elagolix sodium salt and its synthetic intermediates. mdpi.comresearchgate.netnih.govunimi.it These studies have allowed for the complete assignment of NMR signals, contributing to a thorough understanding of the compound's structure in solution. mdpi.comresearchgate.netnih.govunimi.it NMR analysis has also been instrumental in detecting and characterizing the atropisomers of Elagolix sodium salt, which arise from hindered rotation around a single bond. mdpi.comresearchgate.netnih.gov These spectroscopic data, supported by conformational analysis, have helped determine the stereochemical profile of the atropisomers present in solution. mdpi.comresearchgate.netnih.gov The presence and ratio of these atropisomers can be observed in the ¹³C NMR spectra, where some carbon atoms show closely positioned singlets. mdpi.comresearchgate.net

Conformational Analysis: Alongside spectroscopic methods, conformational analysis has been performed to shed light on the geometry of low-energy conformers of Elagolix sodium salt. mdpi.com This analysis, combined with NMR data, aids in understanding the molecule's shape and flexibility, which are critical for its interaction with the receptor. mdpi.comresearchgate.netnih.gov

These advanced techniques collectively provide a comprehensive picture of how Elagolix sodium salt interacts with the GnRHR, detailing the specific binding site and the conformational behavior of the antagonist itself. This knowledge is fundamental for understanding its target engagement and for the future design of improved GnRHR antagonists.

Summary of Structural and Spectroscopic Findings:

| Technique | Key Findings Related to Elagolix Sodium Salt and GnRHR Engagement | Relevant Elagolix Structural Features Involved |

| X-ray Crystallography | Atomic resolution of Elagolix bound to human GnRHR, revealing binding site and key interaction points. mdpi.comresearchgate.netnih.gov | Pyrimidine ring, benzyl group at position 1 of uracil, phenyl groups at position 5. mdpi.comresearchgate.netunimi.it |

| NMR Spectroscopy | Detailed structural characterization in solution, assignment of NMR signals, detection of atropisomers. mdpi.comresearchgate.netnih.govunimi.it | Overall molecular structure, specific carbon and nitrogen atoms, biaryl system responsible for atropisomerism. mdpi.comresearchgate.net |

| Conformational Analysis | Insights into low-energy conformers and molecular geometry in solution. mdpi.comresearchgate.netnih.gov | Torsional angles and spatial arrangement of groups. mdpi.comresearchgate.net |

Future Directions in Elagolixsodiumsalt Academic Research

Exploration of Novel GnRHR Signaling Pathways and Allosteric Modulation

Academic research continues to explore the complex intracellular signaling pathways mediated by the GnRHR. While GnRH primarily transmits signals via Gq and/or G11 proteins, stimulating calcium signaling and protein kinase C activation in pituitary gonadotrophs, its signaling mechanisms can differ significantly in other cell types, such as those in extra-pituitary tissues. nih.govfrontiersin.orgoup.comresearchgate.netresearchgate.net Studies have shown that in GnRHR-expressing COS7 cells, signaling mainly involves Gi, EGF receptor, and c-Src, independent of PKC. nih.gov In pituitary-derived alpha T3-1 cells, GnRHR signaling includes the activation of MAPK cascades, crucial for signal transmission to the nucleus and regulation of gonadotropin transcription. nih.gov Further research is needed to fully understand the diverse signaling mechanisms in various tissues, including non-reproductive ones where GnRHR is expressed and may influence processes like cell proliferation and invasion. nih.govresearchgate.net

Allosteric modulation of GPCRs, including GnRHR, is an area of increasing interest. researchgate.netuniversiteitleiden.nl Allosteric ligands bind to sites distinct from the orthosteric ligand binding site and can alter receptor conformation, thereby modulating the pharmacological response to the endogenous ligand. researchgate.netuniversiteitleiden.nl This approach offers potential advantages such as increased receptor subtype selectivity and preservation of physiological effects. universiteitleiden.nl Studies have identified allosteric modulators for the human GnRHR, including furan (B31954) derivatives and amiloride (B1667095) analogues, suggesting the presence of multiple allosteric sites on the receptor. universiteitleiden.nlnih.gov Future research aims to identify novel allosteric modulators that can finely tune GnRHR activity and potentially offer tailored therapeutic profiles.

Investigation of Elagolixsodiumsalt Interactions with Other Biological Systems

Investigating the interactions of this compound with other biological systems is crucial for a comprehensive understanding of its effects beyond its primary target. This includes exploring potential interactions with other signaling pathways, receptors, and cellular processes. Given the expression of GnRHR in various extra-pituitary tissues and its potential involvement in processes like cell proliferation and invasion in certain cancers, research into this compound's effects on these systems is ongoing. nih.govresearchgate.netresearchgate.net Studies have investigated the role of GnRHR in triple-negative breast cancers (TNBCs), showing that activated GnRHR can inhibit cell proliferation and metastasis, and this compound has been used to antagonize GnRHR in these studies. researchgate.net Further research is needed to fully elucidate the extent and implications of this compound's interactions with diverse biological systems and their potential therapeutic relevance in conditions beyond its current indications.

Development of Next-Generation GnRHR Antagonists with Tailored Profiles

The development of next-generation GnRHR antagonists with tailored profiles is a significant area of academic and industrial research. While this compound is a potent and selective oral non-peptide antagonist, ongoing efforts aim to develop compounds with improved pharmacokinetic properties, enhanced efficacy, and potentially biased signaling profiles. newdrugapprovals.orgnewdrugapprovals.orgpatsnap.commdpi.com Biased agonism or antagonism refers to the ability of a ligand to selectively activate or inhibit certain signaling pathways downstream of a receptor, potentially leading to more targeted therapeutic effects and reduced side effects. Studies comparing different GnRH antagonists, such as Cetrorelix, Ganirelix, and Teverelix, have demonstrated differential modulation of intracellular signaling pathways, highlighting the potential for developing antagonists with biased profiles. nih.govmdpi.com The pipeline for GnRHR-targeted drugs includes emerging preclinical candidates with novel molecular designs and improved pharmacokinetic characteristics. patsnap.com Future research will focus on designing antagonists that can selectively modulate specific GnRHR-mediated pathways to optimize therapeutic outcomes for various hormone-dependent conditions and potentially explore new indications.

Integration of Multi-Omics Data in Preclinical Research for Comprehensive Understanding

The integration of multi-omics data in preclinical research is becoming increasingly important for gaining a comprehensive understanding of drug action and identifying potential biomarkers. Multi-omics approaches combine data from various high-throughput technologies, such as genomics, transcriptomics, proteomics, and metabolomics, to provide a holistic view of biological systems. frontiersin.orgnih.govplos.orgmarquette.edu This integrated analysis can reveal complex interactions and regulatory networks that are not apparent from single-omics studies. frontiersin.orgmarquette.edu In the context of this compound, integrating multi-omics data from preclinical studies could help to elucidate the full spectrum of its molecular effects, identify potential off-target interactions, and discover biomarkers predictive of response or resistance. frontlinegenomics.com This approach can accelerate the identification and validation of therapeutic targets and facilitate the development of more effective and personalized treatment strategies. frontiersin.orgmarquette.edu

Collaborative Academic-Industrial Research Paradigms in Endocrine Pharmacology

Collaborative academic-industrial research paradigms are essential for advancing the field of endocrine pharmacology and translating basic research findings into clinical applications. umich.edued.ac.uk Partnerships between academic institutions and pharmaceutical companies can leverage the strengths of both sectors: academic research provides fundamental insights into disease mechanisms and biological processes, while industry possesses the resources and expertise for drug discovery, development, and commercialization. patsnap.com These collaborations can accelerate the pace of research, facilitate the sharing of knowledge and resources, and ultimately lead to the development of novel and improved therapies for endocrine disorders. The development of this compound itself is an example of such a collaboration, involving Neurocrine Biosciences and AbbVie. newdrugapprovals.orgnewdrugapprovals.org Future research in endocrine pharmacology, including studies on this compound and next-generation GnRHR antagonists, will likely benefit significantly from continued and strengthened academic-industrial partnerships.

Compound Names and PubChem CIDs:

| Compound Name | PubChem CID |

| Elagolix (B1671154) | 11250647 |

| Elagolix Sodium Salt | 24785956 |

| GnRH | 23675670 |

| Cetrorelix | 16131996 |

| Ganirelix | 16131995 |

| Teverelix | 24785955 |

| Leuprolide | 192974 |

| Degarelix | 16129715 |

| Relugolix | 54767916 |

Data Tables:

Based on the search results, specific quantitative data suitable for interactive data tables within the defined scope (future academic research directions) is limited. However, the following table summarizes some findings on the differential potency of GnRH antagonists on calcium signaling, which relates to the exploration of novel signaling pathways and the development of tailored antagonists.

Table 1: Inhibition of GnRH-Induced Intracellular Ca²⁺ Increase by GnRH Antagonists in HEK293/GnRHR Cells

| GnRH Antagonist | Concentration | Area Under the Curve (AUC) of Ca²⁺ Signal Inhibition |

| Cetrorelix | 10 nM | 21,482 ± 6718 |

| Ganirelix | 10 nM | 73,164 ± 16,237 |

| Teverelix | 10 nM | 74,321 ± 17,569 |

| No Antagonist | - | 109,340 ± 13,866 |

Data derived from in vitro studies in HEK293 cells transfected with GnRHR. Lower AUC indicates greater inhibition of the calcium signal. mdpi.com

Q & A

Q. What are the critical considerations for designing reproducible synthesis protocols for Elagolix sodium salt?

Methodological Answer: Reproducible synthesis requires strict control of reaction conditions (e.g., temperature, pH, solvent purity) and validation via spectroscopic techniques (e.g., NMR, HPLC). Document stoichiometric ratios and purification steps (e.g., recrystallization, chromatography) in detail. Include batch-specific variability assessments (e.g., impurity profiles) to ensure consistency .

Q. Which analytical techniques are most suitable for characterizing Elagolix sodium salt’s purity and stability?

Methodological Answer: Use a combination of HPLC-MS for purity analysis, X-ray diffraction (XRD) for crystallinity, and thermogravimetric analysis (TGA) for thermal stability. Validate methods with reference standards and replicate measurements to establish error margins. Report limits of detection (LOD) and quantification (LOQ) for trace impurities .

Q. How can researchers validate the pharmacokinetic (PK) parameters of Elagolix sodium salt in preclinical models?

Methodological Answer: Employ compartmental modeling with plasma concentration-time data from rodent studies. Use non-linear regression to calculate AUC, Cmax, and half-life. Cross-validate results using mass spectrometry and compare with in vitro metabolic stability assays (e.g., microsomal incubation) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions between in vitro and in vivo efficacy data for Elagolix sodium salt?

Methodological Answer: Conduct dose-response studies to identify discrepancies in bioavailability or tissue penetration. Use physiologically based pharmacokinetic (PBPK) modeling to simulate in vivo conditions. Validate with tissue-specific sampling (e.g., LC-MS/MS of target organs) and adjust for protein binding effects .

Q. How can bioanalytical methods be optimized to quantify Elagolix sodium salt in complex biological matrices?

Methodological Answer: Implement solid-phase extraction (SPE) to isolate the compound from plasma or tissue homogenates. Optimize LC-MS/MS parameters (e.g., ionization mode, collision energy) to enhance sensitivity. Validate matrix effects using post-column infusion and calibrate with internal standards (e.g., deuterated analogs) .

Q. What statistical approaches are appropriate for analyzing dose-dependent adverse effects in Elagolix sodium salt trials?

Methodological Answer: Apply mixed-effects models to account for inter-subject variability. Use Kaplan-Meier survival analysis for time-to-event data (e.g., onset of side effects). Perform power analysis to determine sample sizes for detecting clinically significant differences .

Q. How should researchers design studies to investigate Elagolix sodium salt’s interaction with cytochrome P450 enzymes?

Methodological Answer: Use human liver microsomes or recombinant CYP isoforms to assess inhibition/induction. Measure metabolite formation via LC-MS and calculate IC50 or Ki values. Cross-reference with clinical PK data to predict drug-drug interaction risks .

Q. What methodologies ensure robust stability testing of Elagolix sodium salt under varying storage conditions?

Methodological Answer: Conduct accelerated stability studies (40°C/75% RH) and monitor degradation products via stability-indicating assays (e.g., HPLC-DAD). Apply Arrhenius kinetics to predict shelf life. Include photostability testing per ICH Q1B guidelines .

Cross-Disciplinary and Data Management Questions

Q. How can computational modeling enhance the understanding of Elagolix sodium salt’s receptor binding dynamics?

Methodological Answer: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities at gonadotropin-releasing hormone (GnRH) receptors. Validate with molecular dynamics simulations (e.g., GROMACS) to assess conformational stability. Cross-correlate with mutagenesis studies to identify critical binding residues .

Q. What frameworks support reproducible data management in multi-institutional Elagolix sodium salt studies?

Methodological Answer: Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles. Use electronic lab notebooks (ELNs) for real-time data entry and version control. Share raw datasets via repositories (e.g., Zenodo) with standardized metadata templates .

Future Research Directions

Q. What gaps exist in understanding the long-term endocrine effects of Elagolix sodium salt, and how can they be addressed?

Methodological Answer: Conduct longitudinal studies with endocrine profiling (e.g., LH, FSH, estrogen levels) in non-human primates. Integrate transcriptomic analysis of pituitary tissues to identify compensatory pathways. Compare with clinical trial data to refine dosing regimens .

Q. How can multi-omics approaches elucidate off-target effects of Elagolix sodium salt?

Methodological Answer: Combine proteomics (e.g., mass spectrometry) and metabolomics (e.g., NMR) to map systemic changes in animal models. Use pathway enrichment analysis (e.g., KEGG) to identify perturbed biological processes. Validate findings with targeted assays (e.g., ELISA for biomarker candidates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.